5-Bromo-2-(2-chlorophenyl)-2H-1,2,3-triazole-4-carboxylicacid
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Overview
Description
5-Bromo-2-(2-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.
Bromination and Chlorination:
Industrial Production Methods
For industrial-scale production, the synthesis may involve:
Diazotization and Chlorination: Starting from 5-bromo-2-aminobenzoic acid, diazotization followed by chlorination can yield the desired compound with high purity and yield.
Optimization of Reaction Conditions: Industrial methods often optimize reaction conditions to minimize impurities and maximize yield, using techniques such as recrystallization and chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted triazoles.
Scientific Research Applications
5-Bromo-2-(2-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may inhibit or activate biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chlorophenol: Similar in structure but lacks the triazole ring.
5-Bromo-2-chlorobenzyl alcohol: Contains a benzyl alcohol group instead of the triazole ring.
Uniqueness
5-Bromo-2-(2-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to its triazole ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C9H5BrClN3O2 |
---|---|
Molecular Weight |
302.51 g/mol |
IUPAC Name |
5-bromo-2-(2-chlorophenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5BrClN3O2/c10-8-7(9(15)16)12-14(13-8)6-4-2-1-3-5(6)11/h1-4H,(H,15,16) |
InChI Key |
KNAOOWABFFKFTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2N=C(C(=N2)Br)C(=O)O)Cl |
Origin of Product |
United States |
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